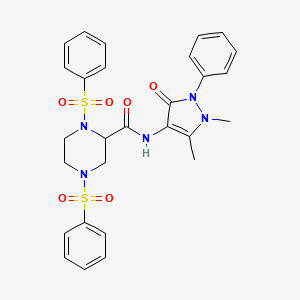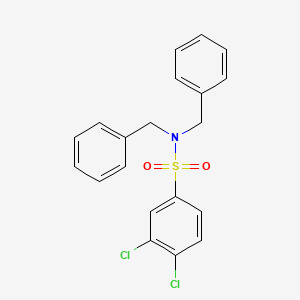![molecular formula C19H18N2O2 B3938432 (1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(1-naphthyl)methanone](/img/structure/B3938432.png)
(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(1-naphthyl)methanone
Overview
Description
(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(1-naphthyl)methanone, also known as HHI-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of imidazole derivatives and has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mechanism of Action
(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(1-naphthyl)methanone acts by inhibiting the activity of specific protein kinases, such as CK2 and IKK. Protein kinases are enzymes that play a critical role in the regulation of cellular processes, such as cell growth, differentiation, and survival. By inhibiting the activity of these protein kinases, (1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(1-naphthyl)methanone can disrupt the normal functioning of cancer cells, inflammatory cells, and viral-infected cells, leading to their death.
Biochemical and Physiological Effects:
(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(1-naphthyl)methanone has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines in inflammatory cells, and inhibit the replication of the hepatitis C virus in infected cells. Additionally, (1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(1-naphthyl)methanone has been found to exhibit low toxicity in normal cells, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of (1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(1-naphthyl)methanone is its high purity and high yield synthesis method, which allows for consistent and reproducible results in lab experiments. Additionally, (1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(1-naphthyl)methanone has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, one limitation of (1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(1-naphthyl)methanone is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for the study of (1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(1-naphthyl)methanone. One area of interest is the development of (1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(1-naphthyl)methanone analogs that exhibit improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of (1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(1-naphthyl)methanone and its potential therapeutic applications in other diseases, such as viral infections and autoimmune disorders. Finally, the development of (1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(1-naphthyl)methanone as a potential therapeutic agent will require extensive preclinical and clinical studies to evaluate its safety and efficacy in humans.
Scientific Research Applications
(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(1-naphthyl)methanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer activity by inhibiting the activity of the protein kinase CK2, which is overexpressed in many types of cancer. (1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(1-naphthyl)methanone has also been found to exhibit anti-inflammatory activity by inhibiting the activity of the protein kinase IKK, which is involved in the regulation of inflammatory responses. Additionally, (1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(1-naphthyl)methanone has been found to exhibit anti-viral activity by inhibiting the replication of the hepatitis C virus.
properties
IUPAC Name |
(3-hydroxy-5,6,7,8-tetrahydro-4H-cyclohepta[d]imidazol-2-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-18(15-10-6-8-13-7-4-5-9-14(13)15)19-20-16-11-2-1-3-12-17(16)21(19)23/h4-10,23H,1-3,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHOTVLYSHCQQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N(C(=N2)C(=O)C3=CC=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-hydroxy-5,6,7,8-tetrahydro-4H-cyclohepta[d]imidazol-2-yl)-naphthalen-1-ylmethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-methyl-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B3938374.png)
![1-(diphenylmethyl)-4-{[(2-methylbenzyl)thio]acetyl}piperazine](/img/structure/B3938382.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3938396.png)
![4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide](/img/structure/B3938398.png)

![N-(6-tert-butyl-3-{[(2-chlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B3938403.png)

![ethyl 2-cyclohexyl-3-{[3-(4-morpholinyl)propyl]amino}-3-oxopropanoate](/img/structure/B3938417.png)
![N-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-3,5-dimethoxybenzamide](/img/structure/B3938420.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3938427.png)
![4-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3938429.png)
![ethyl 4-[N-phenyl-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3938444.png)
![N-(4-chloro-2-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3938452.png)